Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate
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Overview
Description
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as Ethyl Pyrrolidone, is a chemical compound used in various scientific research applications. It is a derivative of pyrrolidine, a cyclic amine, and is widely used in the pharmaceutical industry for its unique properties.
Mechanism Of Action
The mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is not well understood. It is believed to act as a solvent and stabilizer for various compounds. It may also interact with cell membranes and affect their permeability. Further research is needed to fully understand the mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone.
Biochemical And Physiological Effects
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has been shown to have low toxicity and is generally considered safe for use in scientific research. It is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated. However, further studies are needed to determine its long-term effects on the body.
Advantages And Limitations For Lab Experiments
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has several advantages for lab experiments. It is a good solvent for organic compounds and can solubilize poorly soluble drugs. It is also a stabilizer for emulsions and can be used as a reaction medium. However, it has some limitations. It is not suitable for use with some compounds and may interfere with some assays. It may also have some effects on cell viability and function.
Future Directions
There are several future directions for the use of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone in scientific research. It can be used to solubilize and deliver drugs to specific targets in the body. It can also be used as a stabilizer for nanoparticles and as a reaction medium for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and its long-term effects on the body.
In conclusion, Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is a chemical compound with unique properties that make it useful in various scientific research applications. Its synthesis method is simple and yields high purity product. It is generally considered safe for use in lab experiments, but further research is needed to fully understand its mechanism of action and its long-term effects on the body. Its advantages and limitations should be taken into consideration when using it in lab experiments. There are several future directions for the use of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone in scientific research, and it has the potential to be a useful tool in drug delivery and synthesis of various compounds.
Synthesis Methods
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is synthesized by the reaction of pyrrolidine with ethyl chloroformate in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization or distillation.
Scientific Research Applications
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone is used in various scientific research applications such as drug delivery, solubilization, and as a reaction medium. It is also used as a solvent for organic compounds and as a stabilizer for emulsions. Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate Pyrrolidone has been used to solubilize poorly soluble drugs such as curcumin and resveratrol. It has also been used as a reaction medium in the synthesis of various compounds.
properties
IUPAC Name |
ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWMXLVXOBZAL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.